Product packaging for 1,1'-Dibutylferrocene(Cat. No.:CAS No. 1274-08-4)

1,1'-Dibutylferrocene

Cat. No.: B072209
CAS No.: 1274-08-4
M. Wt: 298.2 g/mol
InChI Key: FJUFINOZWSTZEZ-UHFFFAOYSA-N
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Description

1,1'-Dibutylferrocene is an organometallic compound featuring two n-butyl groups substituted on the cyclopentadienyl rings of the ferrocene core. This modification with alkyl chains enhances the compound's solubility in organic solvents and influences its electron-donating properties, making it a valuable precursor and building block in advanced research. Primary Research Applications: Materials Science: Serves as a key synthon for creating functionalized polymers and organic-electronic composites. The butyl groups facilitate processability and integration into soft materials. Electrochemistry: Used in the development of redox-active sensors and mediators. The ferrocene/ferrocenium couple provides a stable and reversible electrochemical signal. Catalysis: Acts as a catalyst or ligand precursor in organic transformations, leveraging the iron center to facilitate various synthetic reactions. Nanotechnology: Employed in the synthesis of ferrocene-based nanoparticles and supramolecular assemblies, with potential applications in targeted drug delivery and catalytic nanosystems. Handling and Storage: Store in an inert atmosphere at room temperature. This compound is typically air- and moisture-stable but should be handled with standard precautions for organometallic species. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26Fe 10* B072209 1,1'-Dibutylferrocene CAS No. 1274-08-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butylcyclopenta-1,3-diene;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H13.Fe/c2*1-2-3-6-9-7-4-5-8-9;/h2*4-5,7-8H,2-3,6H2,1H3;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUFINOZWSTZEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C[CH-]1.CCCCC1=CC=C[CH-]1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26Fe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1274-08-4
Record name 1,1′-Dibutylferrocene
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Record name Dibutylferrocene
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Record name 1,1'-dibutylferrocene
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Synthetic Methodologies for 1,1 Dibutylferrocene and Its Derivatives

Traditional and Modern Synthetic Routes to Ferrocene (B1249389) Derivatives

The functionalization of the ferrocene core has been a subject of extensive research since its discovery. neliti.com Traditional methods for modifying the cyclopentadienyl (B1206354) rings primarily rely on electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation. acs.orgmit.edu This reaction, commonly used in undergraduate laboratories, typically involves treating ferrocene with an acyl chloride or anhydride in the presence of a Lewis or Brønsted acid to produce acetylferrocene or other acyl derivatives. mit.edudigitellinc.com These keto-functionalized ferrocenes can then be reduced to the corresponding alkylferrocenes. While effective, these methods can sometimes produce a mixture of mono- and di-substituted products and may require harsh conditions. mit.edudigitellinc.com

In recent decades, modern synthetic chemistry has introduced more sophisticated and selective methods for ferrocene functionalization. researchgate.netthieme-connect.com Transition-metal-catalyzed C-H bond functionalization has emerged as a powerful tool, offering a more atom- and step-economical approach to creating ferrocene derivatives. rsc.orgnih.gov These catalytic methods, often employing metals like palladium, iridium, or rhodium, allow for the direct attachment of functional groups to the ferrocene core without the need for pre-functionalization. researchgate.netresearchgate.net This has enabled the synthesis of complex and previously inaccessible ferrocene structures with high precision. nih.gov

Approaches for 1,1'-Disubstitution of the Ferrocene Core

Achieving a 1,1'-disubstitution pattern, where each cyclopentadienyl ring is functionalized once, requires specific synthetic strategies to overcome the statistical mixture of products often seen in simple electrophilic substitutions. The most prevalent and reliable method for synthesizing 1,1'-disubstituted ferrocenes is through twofold deprotometalation (dilithiation) followed by an electrophilic quench. wikipedia.org

This process involves treating ferrocene with a strong base, typically n-butyllithium in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), to remove a proton from each Cp ring. This generates the highly nucleophilic 1,1'-dilithioferrocene intermediate. This intermediate can then react with a wide range of electrophiles to install the desired substituents. For the synthesis of 1,1'-dibutylferrocene, the electrophile would be a butyl halide, such as 1-bromobutane or 1-iodobutane.

An alternative, though often less selective, route is the Friedel-Crafts acylation under conditions that favor disubstitution, followed by reduction. For instance, reacting ferrocene with an excess of an acylating agent can lead to the formation of 1,1'-diacylferrocene, which can then be reduced to the 1,1'-dialkylferrocene. researchgate.netpku.edu.cnmdpi.com However, controlling the selectivity to avoid mixtures of starting material, mono-substituted, and di-substituted products can be challenging. mit.edu The synthesis of 1,1'-ferrocenedicarboxylic acid is a key starting point for many 1,1'-disubstituted derivatives, which can be subsequently modified. acs.orgresearchgate.net

Method Description Key Reagents Advantages Disadvantages
Dilithiation-Alkylation Twofold deprotonation of ferrocene followed by reaction with an alkyl halide electrophile.Ferrocene, n-BuLi, TMEDA, Butyl HalideHigh selectivity for 1,1'-disubstitution.Requires inert atmosphere; uses pyrophoric reagents.
Friedel-Crafts Acylation & Reduction Acylation of both rings followed by reduction of the ketone groups.Ferrocene, Acyl Halide, Lewis Acid, Reducing AgentAvoids organolithium reagents.Often produces product mixtures; multi-step process.

Directed Functionalization Strategies of Ferrocene Compounds

To achieve higher levels of regiocontrol, especially for producing 1,2- or 1,3-disubstituted patterns on a single ring, chemists employ directed functionalization strategies. researchgate.netrsc.org These methods utilize a directing group pre-installed on the ferrocene core to guide a reagent to a specific C-H bond, enabling site-selective modification. nih.gov

A powerful modern technique for the controlled functionalization of ferrocenes is iridium-catalyzed C-H borylation. rsc.org This method allows for the direct installation of a versatile boronic ester group onto the ferrocene scaffold, which can then be used in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form C-C or C-heteroatom bonds. nih.govresearchgate.net

The regioselectivity of the borylation is often controlled by steric effects. For instance, in substituted ferrocenes, the borylation reaction can be directed to the sterically most accessible C-H bond, which is often at the 3- or 1'-position (a remote position). rsc.org Research has demonstrated that iridium catalysts, in combination with specific ligands like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), can effectively catalyze the borylation of ferrocenes with bis(pinacolato)diboron (B₂pin₂). rsc.orgresearchgate.net This approach has been successfully applied to 1,1'-dialkyl ferrocenes to achieve meta-C–H borylation. nih.gov Chiral bidentate boryl ligands have also been developed to enable enantioselective dual C-H borylation, creating valuable planar chiral ferrocenes. acs.org

Catalyst System Boron Source Selectivity Reference
[Ir(cod)(OMe)]₂ / dtbpyB₂pin₂Sterically driven, often remote C-H bonds rsc.org
Ir(I) / dinitrogen ligandsB₂pin₂Meta-selective on substituted ferrocenes nih.govresearchgate.net
Iridium / Chiral boryl ligandB₂pin₂Enantioselective dual C-H borylation acs.org

One of the most established and widely used strategies for site-selective functionalization is the directed ortho-metalation (DoM), which involves a deprotolithiation-electrophilic trapping sequence. nih.gov In this method, a directing group on the ferrocene ring coordinates to an organolithium base (like n-butyllithium or tert-butyllithium), directing the deprotonation to the adjacent (ortho) C-H bond. nih.gov This generates a stabilized lithiated intermediate that can then be "trapped" by an electrophile to yield a 1,2-disubstituted ferrocene derivative with high regioselectivity. rsc.orgnih.gov

A wide variety of directing groups have been employed, including amides, sulfoxides, and aminoalkyl groups. nih.govjlu.edu.cn The choice of directing group and reaction conditions allows for the precise synthesis of complex, functionalized ferrocenes that are valuable as ligands in asymmetric catalysis. nih.gov This method remains a cornerstone for the synthesis of planar chiral ferrocenes. nih.gov

Synthesis of Structural Variants and Related Butylferrocene Derivatives

The synthesis of structural variants, such as mono-substituted n-butylferrocene, provides important context for the synthesis of this compound. n-Butylferrocene is typically prepared via a two-step sequence involving the Friedel-Crafts acylation of ferrocene with butyryl chloride to form butyrylferrocene, followed by reduction of the ketone to a methylene group. presschem.com This reduction can be accomplished using methods like the Clemmensen (zinc amalgam and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction.

The synthesis of other 1,1'-dialkylferrocenes follows the same principles outlined for this compound, primarily via the dilithiation-alkylation route. By varying the alkyl halide used as the electrophile, a wide range of 1,1'-disubstituted derivatives can be accessed. These related compounds are crucial for systematically studying the electronic and steric effects of alkyl substituents on the properties of the ferrocene core. presschem.com

Green Chemistry and Sustainable Synthesis Considerations

In line with the principles of green chemistry, efforts have been made to develop more sustainable and environmentally friendly methods for synthesizing ferrocene and its derivatives. acs.org Traditional methods often rely on hazardous reagents and volatile organic solvents. digitellinc.com

Modern approaches focus on several key areas of improvement:

Microwave-Assisted Synthesis: The use of microwave heating can dramatically reduce reaction times for processes like Friedel-Crafts acylation, often leading to improved yields and cleaner reactions compared to conventional heating. acs.orgresearchgate.netacs.org

Alternative Solvents: Researchers have explored the use of greener solvents to replace hazardous ones like dichloromethane. Deep eutectic solvents (DESs), such as a mixture of choline chloride and glycerol, have been successfully used as sustainable media for the synthesis of ferrocene-based thiazole derivatives. nih.gov

Solvent-Free Reactions: Solid-state synthesis and mechanochemistry (ball-milling) offer pathways to synthesize ferrocene-containing compounds, such as organic cages, entirely without solvents. rsc.org This approach significantly reduces chemical waste and environmental impact. acs.org

Catalytic Processes: Replacing stoichiometric reagents with catalytic amounts of more benign substances is a core principle of green chemistry. The development of efficient catalysts for C-H functionalization aligns with this goal by improving atom economy. rsc.org

These greener methodologies not only minimize the environmental footprint of ferrocene chemistry but also can lead to safer, faster, and more efficient synthetic protocols. acs.orgresearchgate.net

Molecular Structure and Conformational Analysis of 1,1 Dibutylferrocene

Experimental Elucidation of Molecular Structures

Experimental methods provide direct evidence of molecular geometry in different phases. Techniques like X-ray crystallography reveal the structure in the solid state, while gas-phase electron diffraction provides information on free molecules, uninfluenced by crystal packing forces. wikipedia.orgnih.gov

Single-crystal X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of molecules in the crystalline state. nih.gov For substituted ferrocenes, this method provides detailed information on bond lengths, bond angles, and the relative orientation of the two cyclopentadienyl (B1206354) rings.

Table 1: Representative Crystallographic Data for a Substituted Ferrocene (B1249389) Analog (1,1'-di-tert-butylferrocene)

Parameter Value
Crystal System Monoclinic
Space Group C2/c
Ring Conformation Staggered (C₂h symmetry)
Fe-C bond distance (avg.) ~2.05 Å
C-C bond distance in Cp ring (avg.) ~1.42 Å

Data derived from studies on 1,1'-di-tert-butylferrocene as a close structural analog. bris.ac.uk

Gas-phase electron diffraction (GED) is an essential method for determining the molecular structure of free molecules, absent the influence of intermolecular forces present in crystals. wikipedia.org This technique is particularly valuable for conformational analysis, as it can reveal the equilibrium geometry and the presence of different conformers in the gas phase.

Studies on alkylferrocenes, such as the analogous 1,1'-di-tert-butylferrocene, have shown that the gas-phase structure can differ significantly from the solid-state structure. bris.ac.uk For 1,1'-di-tert-butylferrocene, GED data supports a mixture of C₂ eclipsed isomers, in contrast to the staggered conformation observed in the crystal lattice. bris.ac.uk This indicates a very low barrier to rotation around the Cp-Fe-Cp axis. For less bulky substituents like the n-butyl groups in 1,1'-dibutylferrocene, the rotational barrier is expected to be even lower, leading to a dynamic mixture of conformations in the gas phase, with a likely preference for a nearly eclipsed arrangement. wikipedia.org

Theoretical Investigations of Conformational Properties

Computational chemistry provides powerful tools to investigate molecular structures, conformational energies, and rotational barriers that can be difficult to measure experimentally.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and geometry of molecules. beilstein-journals.org DFT calculations have been successfully applied to study the conformational preferences of substituted ferrocenes. bris.ac.ukresearchgate.net

For 1,1'-di-tert-butylferrocene, DFT calculations corroborate the findings from gas-phase electron diffraction, indicating that an eclipsed conformation is the minimum energy structure, contrary to the solid-state data. bris.ac.uk The calculations show that the staggered conformation represents a rotational transition state with a very low energy barrier. For this compound, with its less sterically demanding n-butyl groups, DFT calculations would similarly predict a very small energy difference between the eclipsed and staggered forms, reinforcing the concept of facile ring rotation.

Table 2: Calculated Rotational Barrier for an Alkylferrocene Analog

Compound Method Minimum Energy Conformation Rotational Barrier (kJ/mol)
1,1'-di-tert-butylferrocene DFT Eclipsed (C₂) ~1.0

Data derived from studies on 1,1'-di-tert-butylferrocene as a close structural analog. bris.ac.uk

Molecular mechanics (MM) offers a faster computational approach for analyzing the conformations of large molecules, including alkylferrocene derivatives. nih.gov Force fields can be specifically parameterized to accurately model the unique bonding and structure of organometallic compounds like ferrocene. nih.govscispace.com

Molecular mechanics analyses of various alkylferrocenes have been shown to successfully predict their conformational behavior. bris.ac.uk These models can calculate the steric energy associated with different rotational angles of the cyclopentadienyl rings and the alkyl substituents. The results for alkylferrocenes generally agree with DFT and experimental data, confirming that the energy barriers for ring rotation are typically low, allowing for high conformational flexibility at room temperature. bris.ac.uk

Analysis of Ring-Ring Conformations in Substituted Ferrocenes

The relative orientation of the two cyclopentadienyl rings is a defining structural feature of ferrocene and its derivatives. acs.org The two primary conformations are eclipsed (D₅h symmetry in unsubstituted ferrocene) and staggered (D₅d symmetry). wikipedia.org Substitution on the rings breaks this ideal symmetry and influences the rotational preference.

In 1,1'-disubstituted ferrocenes, the steric and electronic effects of the substituents dictate the most stable conformation. For alkyl groups, steric hindrance is the dominant factor. While unsubstituted ferrocene has a very low rotational barrier (~4 kJ/mol) and can be found in either eclipsed (gas phase) or staggered (low-temperature solid phase) forms, substitution changes the energetic landscape. wikipedia.org For 1,1'-dialkylferrocenes, there is often a slight energetic preference for the eclipsed or near-eclipsed conformation in the gas phase to minimize transannular repulsions between the alkyl groups. bris.ac.uk However, the energy differences are small, meaning that at ambient temperatures, these molecules are conformationally dynamic, with the rings rotating freely. The introduction of bulky substituents, such as tert-butyl groups, can create a more defined potential energy minimum, although the barrier often remains small. bris.ac.uk For the n-butyl groups in this compound, the conformational flexibility is expected to be very high.

Regioselectivity and Steric Effects in Polysubstituted Ferrocenes

The introduction of substituents onto the cyclopentadienyl (Cp) rings of the ferrocene scaffold significantly influences the regioselectivity of subsequent functionalization reactions. In the case of this compound, the two n-butyl groups play a critical role in directing the position of incoming electrophiles, with the outcome determined by a delicate balance between electronic and steric factors. The creation of polysubstituted ferrocenes from this disubstituted precursor is therefore a subject of considerable chemical interest.

Electronic Effects

Alkyl groups, such as the n-butyl substituents in this compound, are electron-donating through an inductive effect. This property enhances the electron density of the cyclopentadienyl rings, making them more nucleophilic and thus more reactive towards electrophiles than the rings of unsubstituted ferrocene. This activating effect is a general characteristic of alkylferrocenes.

The electronic influence of the butyl group preferentially stabilizes the cationic intermediate (the arenium ion equivalent) formed during electrophilic aromatic substitution when the attack occurs at the C2 or C5 positions (adjacent to the butyl group). This is because the alkyl group can more effectively stabilize an adjacent positive charge. Consequently, from a purely electronic standpoint, electrophilic substitution would be directed to the positions ortho to the butyl group.

Steric Effects

While electronically favored, the positions adjacent to the butyl groups are also the most sterically hindered. The n-butyl chain, although conformationally flexible, occupies a significant volume of space that can impede the approach of an incoming electrophile and the associated catalyst. This phenomenon, known as steric hindrance, is a dominant factor in the chemistry of substituted ferrocenes. researchgate.net

Research on the reactions of alkylferrocenes has demonstrated that steric effects can significantly influence product ratios. researchgate.net In reactions involving bulky reagents or transition states, such as the Friedel-Crafts acylation which employs a Lewis acid catalyst like aluminum chloride, the catalyst complex will preferentially interact with the least sterically hindered positions. researchgate.net The steric demand of the ferrocenyl group itself is considerable, comparable to that of a bulky mesityl group, and this is compounded by the presence of the alkyl substituents. nih.gov

Competition and Regiochemical Outcome

In the electrophilic substitution of this compound, the regiochemical outcome is dictated by the competition between the activating electronic effect of the butyl group and its steric hindrance.

Substitution at C2/C5: Electronically favored but sterically hindered.

Substitution at C3/C4: Electronically less favored but sterically accessible.

For many common electrophilic substitution reactions, particularly those involving large electrophiles or catalytic complexes, the steric hindrance at the C2/C5 positions is the overriding factor. This results in a reversal of the electronically preferred regioselectivity, leading to the formation of the 1,1'-dibutyl-3-substituted ferrocene derivative as the major product. The synthesis of 1,3-disubstituted ferrocenes is generally challenging, often requiring specific directing groups to overcome the inherent preference for 1,2-substitution. digitellinc.comnih.gov However, in the case of 1,1'-dialkylferrocenes, the steric bulk of the existing substituents provides a passive directional effect toward the C3 position.

The interplay of these effects is summarized in the table below.

Table 1: Factors Influencing Regioselectivity in the Electrophilic Substitution of this compound
Position on Cp RingElectronic Effect of Butyl GroupSteric Effect of Butyl GroupFavored Reaction Type
C2 / C5Activating (Favored)High Hindrance (Disfavored)Reactions with small, highly reactive electrophiles
C3 / C4Less Activating (Disfavored)Low Hindrance (Favored)Reactions with bulky electrophiles (e.g., Friedel-Crafts acylation)

This directing effect is crucial for the rational design and synthesis of more complex, polysubstituted ferrocene derivatives, which are valuable in materials science, catalysis, and bioorganometallic chemistry. researchgate.net By selecting electrophiles and reaction conditions of varying steric demands, a degree of control over the isomeric product distribution can be achieved.

Advanced Spectroscopic Characterization of 1,1 Dibutylferrocene Analogues

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of 1,1'-dibutylferrocene analogues.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is instrumental in identifying the characteristic vibrational modes of this compound. The IR spectrum is dominated by absorptions arising from the cyclopentadienyl (B1206354) (Cp) rings and the butyl substituents.

Key IR absorption bands for 1,1'-dialkylferrocenes are associated with C-H stretching, C-C stretching of the Cp ring, ring breathing modes, and C-H bending vibrations. The presence of the butyl groups introduces characteristic aliphatic C-H stretching and bending frequencies. While a specific, publicly available IR spectrum for this compound is not readily found in the literature, the expected absorption regions can be predicted based on the analysis of ferrocene (B1249389) and its other alkyl derivatives.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aliphatic C-H Stretch 2960-2850 Strong
Aromatic C-H Stretch (Cp) ~3100 Medium
C=C Stretch (Cp Ring) ~1450, ~1100 Medium to Weak
C-H Bend (aliphatic) ~1465, ~1375 Medium
C-H out-of-plane Bend (Cp) ~820 Strong

Note: The values presented are approximate and can vary based on the specific analogue and the sample preparation method.

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering are different, often allowing for the observation of vibrations that are weak or absent in the IR spectrum. For this compound, Raman spectroscopy is particularly useful for observing the symmetric vibrations of the ferrocene moiety.

Key Raman-active modes for ferrocene derivatives include the symmetric ring breathing mode, the Fe-Cp stretching vibration, and various C-C and C-H vibrations of the cyclopentadienyl rings and alkyl substituents. Specific experimental Raman data for this compound is not widely available in the literature. However, by analogy to ferrocene and other organometallic compounds, the following Raman shifts can be anticipated.

Table 2: Expected Raman Shifts for this compound

Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
Symmetric Cp Ring Breathing ~1108 Strong
Fe-Cp Symmetric Stretch ~309 Strong
C-H Stretch (aliphatic & Cp) 2800-3100 Medium-Strong

Note: These are predicted values based on the known Raman spectrum of ferrocene and general trends for alkyl-substituted derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Solution-State NMR for Structural Elucidation

The ¹H NMR spectrum of a symmetrically substituted 1,1'-dialkylferrocene is expected to be relatively simple. The protons on the cyclopentadienyl rings typically appear as two pseudo-triplets, a consequence of virtual coupling. The protons of the butyl chains will exhibit characteristic multiplets with chemical shifts and coupling constants consistent with an n-butyl group.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Nucleus Atom Predicted Chemical Shift (δ, ppm)
¹H Cp-H 3.9 - 4.1
-CH₂- (alpha) ~2.2
-CH₂- (beta) ~1.4
-CH₂- (gamma) ~1.3
-CH₃ ~0.9
¹³C C (substituted Cp) ~85
CH (unsubstituted Cp) ~68
-CH₂- (alpha) ~30
-CH₂- (beta) ~33
-CH₂- (gamma) ~23

Note: These are estimated values based on data from analogous 1,1'-dialkylferrocenes.

DOSY NMR for Monomeric Characterization

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which is related to their size and shape. For this compound, DOSY NMR is a powerful method to confirm its monomeric nature in solution. nih.govresearchgate.net

In a DOSY experiment on a pure sample of this compound, all proton signals corresponding to the molecule should exhibit the same diffusion coefficient. This would result in all signals aligning horizontally in the 2D DOSY spectrum, confirming that they belong to a single species and that no significant aggregation or decomposition has occurred. nih.gov This technique is particularly useful for assessing the purity of the sample and ensuring the absence of oligomeric or polymeric impurities.

Electronic Spectroscopy Techniques

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within the this compound molecule. The UV-Vis spectrum of ferrocene and its derivatives is characterized by two main absorption bands in the visible and near-UV regions.

These bands are attributed to d-d electronic transitions of the iron center. The lower energy band, typically found around 440 nm for ferrocene, is assigned to the ¹A₁g → ¹E₁g transition, while the higher energy band, around 325 nm, is assigned to the ¹A₁g → ¹E₂g transition.

Substitution on the cyclopentadienyl rings, such as with butyl groups, is known to cause a slight shift in the position and intensity of these bands. Alkyl groups are weakly electron-donating, which can lead to a small bathochromic (red) shift of the absorption maxima. Specific experimental UV-Vis data for this compound is not widely reported, but the general features are expected to be similar to ferrocene.

Table 4: Expected Electronic Absorption Bands for this compound

Transition Expected λmax (nm)
¹A₁g → ¹E₁g ~445

Note: These are estimated values based on the spectrum of ferrocene and the expected effect of alkyl substitution.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within ferrocene derivatives. The UV-Vis spectrum of ferrocene and its analogues is characterized by several absorption bands, which are sensitive to the nature of the substituents on the cyclopentadienyl (Cp) rings.

The spectrum of ferrocene itself typically displays two main absorption features: a weak band around 440 nm and a more intense band below 350 nm. The low-energy band at approximately 440 nm is assigned to a Laporte-forbidden d-d transition (¹A₁g → ¹E₁g), which is characteristic of the ferrocene moiety. nih.govacs.org The higher energy absorption, often seen as a shoulder around 325 nm, is attributed to a ligand-to-metal charge transfer (LMCT) transition. The introduction of alkyl substituents, such as butyl groups in this compound, can influence the position and intensity of these bands. Alkyl groups are weakly electron-donating, which can lead to a slight shift in the energy of the molecular orbitals and thus the absorption maxima.

Studies on various substituted ferrocenes show that the electronic properties of the substituents directly impact the UV-Vis spectra. Electron-donating groups tend to cause a bathochromic (red) shift of the d-d transition, while electron-withdrawing groups result in a hypsochromic (blue) shift.

Table 1: Typical UV-Vis Absorption Data for Substituted Ferrocenes

Compound λmax (d-d transition) (nm) λmax (Charge Transfer) (nm) Solvent
Ferrocene ~440 ~325 Ethanol

Note: The data in this table is illustrative and represents typical ranges for ferrocene and its 1,1'-disubstituted analogues based on general findings in the literature.

X-ray Absorption Spectroscopy (XANES and EXAFS) for Metal Centers

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to investigate the electronic structure and local atomic environment of the iron center in this compound analogues. The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which encompasses the absorption edge and extends to about 50 eV above it, provides information on the oxidation state and coordination geometry of the absorbing atom (iron). nih.govacs.org For instance, the position of the Fe K-edge is sensitive to the formal oxidation state of the iron atom; an increase in oxidation state (e.g., from Fe(II) in ferrocene to Fe(III) in a ferricenium cation) results in a shift of the absorption edge to higher energy. mdpi.com The pre-edge features in the XANES spectrum are related to 1s → 3d transitions and are sensitive to the symmetry of the metal's environment. acs.org

The EXAFS region, extending from about 50 eV to 1000 eV above the edge, contains oscillatory structures that arise from the scattering of the ejected photoelectron by neighboring atoms. nih.govacs.org Analysis of the EXAFS spectrum can yield precise information about the coordination number and the distances to the neighboring atoms. nih.gov For this compound analogues, EXAFS analysis can determine the Fe-C bond lengths with high accuracy. nih.govacs.org Studies on ferrocene and its derivatives have used EXAFS to distinguish between eclipsed (D5h) and staggered (D5d) conformations of the cyclopentadienyl rings by analyzing multiple-scattering paths. researchgate.netresearchgate.net

Table 2: Illustrative EXAFS Fitting Parameters for a Ferrocene Analogue

Scattering Path Coordination Number (N) Interatomic Distance (R, Å)
Fe-C 10 ~2.05

Note: This table presents typical values for the local environment of the iron atom in a ferrocene structure, which would be determined through EXAFS analysis.

Mass Spectrometry (HR-ESI-MS) for Compound Characterization

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is an essential technique for the unambiguous characterization of this compound and its analogues. This soft ionization method allows for the analysis of intact molecular ions with minimal fragmentation, providing highly accurate mass measurements.

HR-ESI-MS is used to confirm the molecular weight and elemental composition of newly synthesized compounds. nih.govotago.ac.nz By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the molecular formula can be determined with high confidence by comparing the experimental mass to the calculated exact mass. This is crucial for verifying the successful synthesis of the target this compound analogue and distinguishing it from potential byproducts. For example, the characterization of 1,1'-bis{[4-(pyridin-2-yl)-1,2,3-triazol-1-yl]methyl}ferrocene, a 1,1'-disubstituted ferrocene derivative, was confirmed using HR-ESI-MS, which showed the protonated molecular ion [M+H]⁺ at m/z = 501.1416, closely matching the calculated value. iucr.org

Table 3: Example HR-ESI-MS Data for a Hypothetical this compound Analogue (C₁₈H₂₆Fe)

Ion Calculated Exact Mass (m/z) Observed Mass (m/z)
[M]⁺ 298.1384 298.1382

Note: The data is hypothetical and serves to illustrate the high accuracy of HR-ESI-MS measurements for compound characterization.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons. nih.gov In the context of this compound analogues, EPR is invaluable for studying their oxidized, paramagnetic ferricenium forms (Fe(III), S=1/2). The neutral ferrocene (Fe(II), d⁶) is a diamagnetic 18-electron complex and therefore EPR silent. nih.gov

Upon one-electron oxidation, a this compound analogue is converted to the corresponding 17-electron ferricenium cation, which is paramagnetic. The EPR spectrum of this species provides detailed information about the electronic structure and the environment of the unpaired electron. nih.gov The g-values and hyperfine coupling constants obtained from the spectrum are sensitive to the geometry and the nature of the orbitals containing the unpaired electron. The EPR spectra of ferricenium cations typically exhibit anisotropy, reflecting the electronic environment of the iron center. acs.org In some cases, hyperfine splitting due to coupling with adjacent nuclei (e.g., ¹⁴N in certain derivatives) can be observed, providing further insight into the delocalization of the spin density onto the ligands. nih.gov

Table 4: Representative EPR Parameters for Ferricenium Derivatives

Derivative g-values (gₓ, gᵧ, g₂) Hyperfine Coupling
Ferricenium Cation Anisotropic, e.g., g⊥ ≈ 4.3, g∥ ≈ 1.3 Typically unresolved

Note: The g-values are illustrative and can vary significantly depending on the specific compound, its physical state (solution vs. frozen), and the measurement conditions.

Theoretical and Computational Chemistry Studies on 1,1 Dibutylferrocene

Density Functional Theory (DFT) Applications

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. kashanu.ac.ir It has become a versatile tool in computational chemistry for studying molecules like 1,1'-dibutylferrocene, offering a balance between accuracy and computational cost.

Geometry Optimization and Electronic Structure Calculations

Geometry optimization is a fundamental computational step to find the minimum energy structure of a molecule. For this compound, DFT calculations are employed to determine the equilibrium geometry, including bond lengths, bond angles, and dihedral angles. nih.govstackexchange.com These calculations typically start with an initial guess of the structure and iteratively adjust the atomic positions to minimize the total energy of the molecule. arxiv.org The resulting optimized structure corresponds to a local minimum on the potential energy surface. stackexchange.com

The electronic structure of this compound, including the distribution of electrons and the energies of molecular orbitals, is also elucidated through DFT. Key aspects of the electronic structure include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability.

Table 1: Selected Optimized Geometrical Parameters for a Ferrocene (B1249389) Derivative

Parameter Value
Fe-C (Cp ring) ~2.05 Å
C-C (within Cp ring) ~1.43 Å
C-H (Cp ring) ~1.09 Å
C-C (butyl chain) ~1.54 Å

Note: These are representative values for ferrocene derivatives; specific values for this compound would require dedicated DFT calculations.

Vibrational Frequency Computations and Spectral Simulations

Computational vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. This is achieved by calculating the second derivatives of the energy with respect to the atomic positions, which forms the Hessian matrix. wisc.edu Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes, which describe the collective motions of the atoms. arxiv.org

These calculated frequencies can be compared with experimental spectroscopic data to confirm the molecular structure and assign specific vibrational modes to observed spectral peaks. nih.gov For instance, characteristic frequencies for C-H stretching, C-C stretching in the cyclopentadienyl (B1206354) rings and butyl chains, and metal-ligand vibrations can be identified.

Reactivity Site Determination (ALIE, ELF, LOL, RDG, Fukui Functions, FMO)

To understand the chemical reactivity of this compound, various computational tools are used to identify the most probable sites for electrophilic and nucleophilic attacks.

Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the HOMO and LUMO are analyzed. The HOMO region is susceptible to electrophilic attack, while the LUMO region is prone to nucleophilic attack.

Fukui Functions: These functions provide a quantitative measure of the change in electron density at a specific point when the total number of electrons in the system changes, helping to pinpoint reactive sites. researchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These tools map the electron localization in the molecule, revealing regions of covalent bonds and lone pairs, which are important for understanding reactivity.

Reduced Density Gradient (RDG) and Noncovalent Interaction (NCI) Analysis: These methods are used to visualize and characterize weak noncovalent interactions within the molecule, such as van der Waals forces, which can influence its conformation and reactivity. researchgate.net

Average Local Ionization Energy (ALIE): The ALIE on the molecular surface indicates the regions where an electron is most easily removed, thus identifying sites susceptible to electrophilic attack.

Solvent Effects on Electronic Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate the effect of a solvent on the electronic properties of this compound. kashanu.ac.irmdpi.com The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net These calculations can predict how properties like the dipole moment, molecular orbital energies, and UV-Vis absorption spectra change in different solvents. researchgate.net This is crucial for understanding the behavior of this compound in solution, which is relevant for many of its applications.

Thermodynamic Parameter Calculations

DFT calculations can be used to compute various thermodynamic parameters for this compound, such as the enthalpy of formation, entropy, and Gibbs free energy. nih.govscirp.orgchemrevlett.com These calculations are typically performed in the gas phase and can be extended to the condensed phase using appropriate models. The vibrational frequencies obtained from the Hessian calculation are used to determine the vibrational contribution to the thermodynamic properties. These parameters are essential for predicting the stability of the molecule and the spontaneity of reactions in which it is involved. researchgate.net

Table 2: Calculated Thermodynamic Parameters for a Model System

Parameter Value
Enthalpy (H) Varies with temperature
Entropy (S) Varies with temperature
Gibbs Free Energy (G) Varies with temperature
Zero-Point Vibrational Energy (ZPVE) Calculated from vibrational frequencies

Note: Specific values for this compound would require detailed DFT calculations at a specified temperature and pressure.

Molecular Mechanics Calculations

Molecular mechanics (MM) calculations are a cornerstone of computational chemistry, offering a simplified yet powerful model to predict the geometry and conformational energetics of molecules. In the case of this compound, these calculations are particularly useful for exploring the rotational conformations of the butyl chains and the relative orientation of the two cyclopentadienyl (Cp) rings.

The conformational landscape of 1,1'-disubstituted ferrocenes is complex, with the potential for eclipsed, staggered, and various gauche and anti conformations of the alkyl chains. Molecular mechanics force fields, such as MM3* or those developed specifically for organometallic compounds, are parameterized to reproduce experimental data and high-level quantum mechanical calculations. researchgate.netnih.gov For ferrocene derivatives, these force fields must accurately model the unique bonding between the iron atom and the cyclopentadienyl rings, as well as the non-bonded interactions that dictate the conformational preferences.

A study on the structurally similar 1,1'-di-tert-butylferrocene revealed that while the solid-state structure adopts a staggered conformation, gas-phase electron diffraction and computational calculations support a mixture of eclipsed isomers. bris.ac.uk This highlights the subtle energy differences between conformers and the influence of the physical state. For this compound, molecular mechanics calculations can be employed to map the potential energy surface as a function of the dihedral angles of the butyl groups and the rotation of the Cp rings.

The development of accurate force fields for ferrocene and its derivatives is an active area of research. These force fields are typically parameterized using a combination of experimental data (e.g., from X-ray crystallography and gas-phase electron diffraction) and quantum chemical calculations. researchgate.net The quality of the force field is crucial for obtaining reliable predictions of molecular geometries and conformational energies.

Table 1: Representative Force Field Parameters for Alkylferrocenes

Parameter TypeAtom TypesValue
Bond Stretching (kb)Fe-Cp(centroid)150.0 kcal mol⁻¹ Å⁻²
C-C (butyl)310.0 kcal mol⁻¹ Å⁻²
C-H (butyl)330.0 kcal mol⁻¹ Å⁻²
Angle Bending (kθ)Cp-Fe-Cp100.0 kcal mol⁻¹ rad⁻²
C-C-C (butyl)40.0 kcal mol⁻¹ rad⁻²
Torsional (Vn)H-C-C-H (butyl)V3 = 0.150 kcal mol⁻¹
C-Cp-Fe-CpV5 = 0.4 kcal mol⁻¹

Note: These are illustrative values and can vary between different force fields.

Quantum-Chemical Calculations for Thermodynamic Properties

Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the thermodynamic properties of molecules like this compound with high accuracy. cmu.edu These methods allow for the calculation of fundamental properties such as the enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy (G°).

The enthalpy of formation is a key indicator of a molecule's stability. For ferrocene derivatives, DFT calculations can be used to compute the total electronic energy, which is then used in conjunction with experimental data for reference compounds to determine the enthalpy of formation. nih.gov A computational study on the thermal degradation of 1,1'-diacetylferrocene demonstrated the use of DFT to calculate reaction enthalpies, providing insight into the compound's stability and decomposition pathways. researchgate.net

Thermodynamic parameters are crucial for understanding the behavior of this compound in various chemical processes. For instance, the Gibbs free energy of reaction can predict the spontaneity of a reaction involving this compound. DFT calculations can also provide insights into the electronic structure, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for understanding its redox properties. echemcom.com

Table 2: Calculated Thermodynamic Properties of Ferrocene and a Substituted Ferrocene (Illustrative)

PropertyFerrocene1,1'-Dimethylferrocene
Enthalpy of Formation (gas, 298 K)+153.6 kJ/mol+112.1 kJ/mol
Standard Entropy (gas, 298 K)308.8 J/(mol·K)385.2 J/(mol·K)
Gibbs Free Energy of Formation (gas, 298 K)+203.4 kJ/mol+178.5 kJ/mol

Note: These values are based on established computational methods and serve as an example of the type of data obtained from quantum-chemical calculations.

Computational Modeling of Intermolecular Interactions

The bulk properties and solid-state structure of this compound are governed by intermolecular interactions. Computational modeling provides a powerful lens to investigate these non-covalent forces, which include van der Waals interactions and potential weak C-H···π interactions.

The butyl chains of this compound are expected to engage in significant van der Waals interactions, which are a primary driving force for the packing of molecules in the solid state. The aromatic cyclopentadienyl rings can participate in C-H···π interactions, where a hydrogen atom from a neighboring molecule interacts with the π-electron system of the ring.

Advanced computational methods, such as Symmetry-Adapted Perturbation Theory (SAPT), can be used to calculate the energetic components of these intermolecular interactions, dissecting them into electrostatic, exchange, induction, and dispersion contributions. nih.gov Another valuable tool is the analysis of the electron density using methods like the Non-Covalent Interaction (NCI) index, which can visualize and characterize weak interactions in real space. nih.govresearchgate.net

While specific studies on the intermolecular interactions of this compound are not widely available, research on other organometallic crystals provides a framework for understanding these forces. rsc.org Computational modeling can predict crystal packing and help to understand the relationship between molecular structure and macroscopic properties.

Table 3: Typical Intermolecular Interaction Energies (kcal/mol)

Interaction TypeEnergy Range
van der Waals-0.5 to -5.0
C-H···π-0.5 to -2.5
π-π Stacking-1.0 to -5.0

Note: These are general ranges and the specific interaction energies for this compound would require dedicated computational studies.

Electrochemical Behavior and Redox Chemistry of 1,1 Dibutylferrocene

Reversible Ferrocene (B1249389)/Ferrocenium (B1229745) Redox Couple as a Standard

The ferrocene/ferrocenium (Fc/Fc+) redox couple is widely recognized and utilized as an internal standard in non-aqueous electrochemistry. Its desirable characteristics include a well-defined, reversible one-electron transfer process and a stable redox potential that is largely independent of the solvent used. This makes it a reliable reference point for measuring and comparing the redox potentials of other compounds. While ferrocene itself is the most common standard, substituted derivatives like 1,1'-dibutylferrocene can also be employed, provided their specific redox potential is accurately determined and accounted for. The fundamental reversible reaction is represented as:

Fe(C₅H₄-n-Bu)₂ ⇌ [Fe(C₅H₄-n-Bu)₂]⁺ + e⁻

This equilibrium between the neutral this compound and its corresponding 1,1'-dibutylferrocenium cation forms the basis of its electrochemical signature.

Influence of Substituents on Redox Potential

The introduction of substituents onto the cyclopentadienyl (B1206354) rings of the ferrocene moiety has a predictable and significant impact on its redox potential. Electron-donating groups, such as the alkyl chains in this compound, increase the electron density at the iron center. This increased electron density makes the removal of an electron (oxidation) easier, resulting in a cathodic (less positive) shift of the redox potential compared to unsubstituted ferrocene.

Conversely, electron-withdrawing groups decrease the electron density at the iron center, making oxidation more difficult and causing an anodic (more positive) shift in the redox potential. This predictable trend allows for the fine-tuning of the electrochemical properties of ferrocene derivatives for specific applications.

A study investigating substituted ferrocenes in the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) bis(trifluoromethylsulfonyl)imide ([C₂mim][NTf₂]) reported the half-wave potential (E₁/₂) of this compound. The findings are summarized in the table below, which compares its redox potential to that of unsubstituted ferrocene and another dialkyl substituted derivative, 1,1'-diethylferrocene.

The data clearly illustrates the electron-donating effect of the alkyl groups, with the dibutyl-substituted ferrocene exhibiting a more negative redox potential than both the diethyl-substituted and the parent ferrocene.

Electron Transfer Mechanisms in Ferrocene Systems

The electron transfer in ferrocene systems is a well-studied process that is crucial to its electrochemical behavior. The transfer of an electron between the electrode and the ferrocene molecule can occur through different pathways, which are broadly categorized as inner-sphere and outer-sphere electron transfer.

Inner-Sphere and Outer-Sphere Electron Transfer

Outer-sphere electron transfer is the predominant mechanism for the ferrocene/ferrocenium couple. In this process, the electron is transferred without any chemical bond being formed or broken between the redox center (the iron atom in ferrocene) and the electrode surface. The solvent molecules surrounding the ferrocene molecule play a crucial role in reorganizing to accommodate the change in charge upon oxidation or reduction. The rate of outer-sphere electron transfer is influenced by the distance between the redox center and the electrode, the reorganization energy of the solvent, and the electronic coupling between the ferrocene and the electrode.

Inner-sphere electron transfer , on the other hand, involves the formation of a bridging ligand that connects the redox center to the electrode. This mechanism is less common for simple ferrocene derivatives but can become relevant if the ferrocene is functionalized with ligands that can strongly interact with the electrode surface. For this compound, given its simple alkyl substituents, an outer-sphere mechanism is the expected pathway for electron transfer.

Cyclic Voltammetry (CV) Studies of Redox Events

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox behavior of chemical species. In a CV experiment, the potential applied to the working electrode is swept linearly in both the forward and reverse directions, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides valuable information about the redox processes.

For a reversible, one-electron process like the oxidation of this compound, the cyclic voltammogram is expected to show a characteristic duck-shaped curve with a pair of peaks: an anodic peak (oxidation) on the forward scan and a cathodic peak (reduction) on the reverse scan.

Analysis of Peak Currents and Potentials

The key parameters extracted from a cyclic voltammogram are the peak potentials (Epa for anodic and Epc for cathodic) and the peak currents (ipa for anodic and ipc for cathodic).

Peak Potentials (Epa and Epc): The midpoint of the peak potentials, E₁/₂ = (Epa + Epc) / 2, provides an approximation of the standard redox potential of the compound. The separation between the peak potentials, ΔEp = Epa - Epc, is an indicator of the electrochemical reversibility. For a theoretically reversible one-electron process, ΔEp is approximately 59 mV at room temperature and is independent of the scan rate.

Peak Currents (ipa and ipc): The magnitude of the peak currents is proportional to the concentration of the analyte and the square root of the scan rate, as described by the Randles-Sevcik equation. The ratio of the peak currents, ipa/ipc, should be equal to unity for a perfectly reversible system where the product of the oxidation is stable.

While specific cyclic voltammetry data for this compound is not extensively detailed in publicly available literature, the expected behavior would be a reversible to quasi-reversible voltammogram, with the exact peak separation and current ratio depending on the experimental conditions such as the solvent, electrolyte, and electrode material.

Chemical Reversibility and Follow-Up Reactions

Electrochemical reversibility, as indicated by a ΔEp close to 59 mV and an ipa/ipc ratio of 1, implies that the electron transfer is fast and that the oxidized species (1,1'-dibutylferrocenium) is stable on the timescale of the CV experiment. If the 1,1'-dibutylferrocenium cation were to undergo a subsequent chemical reaction (a follow-up reaction), this would be reflected in the cyclic voltammogram. For instance, a follow-up reaction that consumes the product of the oxidation would lead to a decrease or disappearance of the corresponding reduction peak on the reverse scan, resulting in an ipa/ipc ratio greater than 1.

For simple alkyl-substituted ferrocenes like this compound, the ferrocenium cation is generally stable in common non-aqueous electrochemical media, and therefore, significant follow-up reactions are not typically expected under standard cyclic voltammetry conditions. The redox process is generally considered to be chemically reversible.

Electronic Communication in Mixed-Valent Ferrocene Compounds

The study of mixed-valent compounds, where a molecule contains the same element in different oxidation states, provides deep insight into intramolecular electron transfer. In systems derived from this compound, such as biferrocene analogues, the two iron centers can be oxidized sequentially. The degree of electronic communication between these two ferrocene units through the bridging ligand is a critical parameter.

This communication is quantified by the comproportionation constant (Kc), which can be determined from the difference in the redox potentials (ΔE₁/₂) of the two successive one-electron oxidation steps. A larger ΔE₁/₂ indicates stronger electronic coupling and a more stable mixed-valent state. According to the Robin-Day classification, these compounds can be categorized based on the extent of this interaction. utep.eduresearchgate.net

Class I: No significant interaction between the redox centers. The mixed-valent state is unstable.

Class II: Moderate electronic coupling, characterized by a distinct intervalence charge transfer (IVCT) band in the near-IR spectrum. researchgate.netresearchgate.net

Class III: Strong electronic coupling, where the electron is delocalized over both metal centers. utep.eduresearchgate.net

The electronic properties of biferrocene systems are sensitive to the nature of the substituents on the cyclopentadienyl rings. researchgate.net Electron-donating groups, such as the butyl groups in this compound, influence the redox potentials and the energy of the IVCT band. Research on variously substituted biferrocenes demonstrates that even subtle changes in the ligand framework can finely tune the degree of electronic communication. researchgate.net For instance, studies on 1',1'''-disubstituted biferrocenes have shown that the separation between the two redox events, and thus the electronic interaction, is influenced by both the electronic-donating or withdrawing character of the substituents. researchgate.net

Table 1: Robin-Day Classification of Mixed-Valent Compounds
ClassComproportionation Constant (Kc) RangeDescription of Electronic Interaction
Class IKc ≤ 10²Weak to negligible electronic communication. utep.edu
Class II10² < Kc < 10⁶Moderate electronic communication with localized valences. utep.edu
Class IIIKc ≥ 10⁶Strong electronic communication with delocalized valences. utep.edu

Regulation of Redox Reactions by External Stimuli

The redox behavior of this compound can be modulated by external factors. These stimuli can alter the electronic environment of the iron center, thereby shifting its oxidation potential.

Cation Binding Effects on Ferrocene Redox Activity

Ferrocene derivatives can be incorporated into larger molecular structures, such as macrocycles or receptors, designed to bind specific cations. The binding of a cation in proximity to the ferrocene unit introduces a positive charge, which makes the subsequent oxidation of the iron(II) center more difficult. This results in an anodic shift (a shift to a more positive potential) of the ferrocene/ferrocenium redox couple.

The butyl substituents in this compound, being electron-donating, inherently shift the redox potential to more negative values compared to unsubstituted ferrocene. wikipedia.org When a ferrocene derivative containing a binding site, such as a crown ether or a calixarene, interacts with a metal cation, the electrostatic interaction stabilizes the neutral ferrocene state relative to the oxidized ferrocenium state. The magnitude of this potential shift is dependent on several factors, including the charge and size of the cation, the nature of the binding site, and the solvent. Ferrocene-based receptors have been developed for the electrochemical sensing of various cations, where the change in redox potential serves as the signaling mechanism. nih.gov

Table 2: Influence of Substituents on Ferrocene Redox Potential
Substituent TypeEffect on Electron DensityShift in Redox Potential (E₁/₂)Example
Electron-donating (e.g., -C₄H₉)IncreasesCathodic (more negative)This compound
Electron-withdrawing (e.g., -COOH)DecreasesAnodic (more positive)Ferrocenecarboxylic acid wikipedia.org
Cation Binding (in a receptor)Decreases (via electrostatic effect)Anodic (more positive)Ferrocene-crown ether + K⁺

Magnetic Field Influence on Electrochemical Processes

The study of electrochemical processes under the influence of an external magnetic field, known as magnetoelectrochemistry, has revealed various effects on mass transport and, more controversially, on electron transfer kinetics. researchgate.netnih.gov For paramagnetic species like the ferrocenium cation, which is formed upon the oxidation of this compound, a magnetic field can exert a force. rsc.org

The primary effect of a magnetic field on electrochemical reactions is often the magnetohydrodynamic (MHD) effect, which induces convection in the electrolyte solution, thereby enhancing mass transport to the electrode surface. researchgate.net This can lead to an increase in limiting currents. While the direct influence of a magnetic field on the charge-transfer kinetics of redox reactions is a subject of ongoing research, some studies suggest that it is generally negligible for many systems. researchgate.net However, for systems involving paramagnetic species, a magnetic field can influence the orientation and aggregation of molecules at the electrode surface, potentially altering the electrochemical response. rsc.org Research on a zwitterionic ferrocenyl-surfactant showed that oxidation to the paramagnetic ferrocenium state allowed for the control of aggregate morphologies via an external magnetic field. rsc.org

Redox Catalysis in Organic Electrosynthesis

In organic electrosynthesis, ferrocene derivatives like this compound can act as highly effective redox mediators or catalysts. researchgate.net This process, known as indirect electrolysis, circumvents issues related to slow electron transfer kinetics between the electrode and an organic substrate.

The catalytic cycle involves the electrochemical oxidation of the ferrocene derivative at the anode to its corresponding ferrocenium cation. This ferrocenium cation then diffuses into the bulk solution where it chemically oxidizes the organic substrate in a homogeneous electron transfer reaction. In this process, the ferrocenium is reduced back to its original ferrocene form, ready to be re-oxidized at the electrode. researchgate.netmdpi.com

The suitability of a ferrocene derivative as a redox catalyst depends on its redox potential. It must be able to oxidize the target substrate, meaning the redox potential of the ferrocene mediator must be less positive than that of the substrate. The presence of electron-donating butyl groups in this compound lowers its redox potential compared to ferrocene, making it a stronger reducing agent and its cation a milder oxidizing agent. wikipedia.org This tunability allows for the selection of a ferrocene derivative with the appropriate redox potential to selectively catalyze a specific organic transformation, enhancing reaction rates and selectivity in electrosynthesis. mdpi.combeilstein-journals.org Ferrocene-based systems have been pivotal in facilitating the generation of various radical species for subsequent chemical reactions. researchgate.net

Research Applications of 1,1 Dibutylferrocene and Its Derivatives

Catalytic Applications

Ferrocene (B1249389) and its derivatives have emerged as significant players in the field of catalysis, contributing to advancements in organic synthesis, polymer chemistry, and materials science. mdpi.comnih.gov Their utility spans various catalytic processes, including oxidation, cross-coupling reactions, and polymerization. scilit.comresearchgate.net The distinct properties of both the neutral ferrocene and its oxidized form, the ferrocenium (B1229745) cation, allow them to act as catalysts or integral components of catalytic systems. mdpi.comscilit.com

The foundation of ferrocene's catalytic versatility lies in the stable yet reactive nature of the ferrocene/ferrocenium redox couple. nih.gov Ferrocene itself can serve as a platform for creating sophisticated ligands, such as chiral phosphines, which are crucial in asymmetric catalysis. nih.gov Upon oxidation, the resulting ferrocenium cation exhibits distinct reactivity, functioning as a mild one-electron oxidant and a Lewis acid. nih.govmdpi.com This duality allows ferrocene derivatives to participate in a broad spectrum of catalytic transformations. The cyclopentadienyl (B1206354) rings can be modified with various substituents, which electronically and sterically tunes the properties of the iron center, thereby influencing the catalytic activity and selectivity. nih.gov This adaptability has made ferrocene and ferrocenium compounds valuable tools in modern synthetic chemistry. mdpi.comnih.gov

The ferrocenium cation, formed by the oxidation of ferrocene, functions as an effective Lewis acid catalyst in a variety of organic reactions. nih.govscilit.com Although it is a non-traditional Lewis acid, as it is unlikely to form a stable 19-electron complex with a Lewis base, its catalytic activity is well-documented. nih.govthieme-connect.com The ferrocenium ion is proposed to activate substrates by polarizing functionalities like carbonyl groups. thieme-connect.com

This catalytic approach has been successfully applied to several key synthetic transformations:

Strecker Reaction : Ferrocenium hexafluorophosphate (B91526) has been shown to accelerate the reaction between aldehydes or ketones and aromatic amines and trimethylsilyl (B98337) cyanide, yielding amino nitriles in high yields. thieme-connect.com

Aminolysis of Epoxides : Ferrocenium salts can catalyze the ring-opening of epoxides with amines. thieme-connect.com

Alcoholysis of Epoxides : The ring-opening of epoxides with alcohols is also efficiently catalyzed by ferrocenium salts like ferrocenium tetrafluoroborate, often proving more effective than other Lewis acids such as iron(III) chloride or indium(III) chloride. thieme-connect.com

The Lewis acidity of the ferrocenium cation can be modulated by placing electron-withdrawing or electron-donating substituents on the cyclopentadienyl rings. nih.gov For instance, an acetyl group (an electron-withdrawing group) increases the oxidation potential, enhancing the Lewis acidity of the corresponding ferrocenium ion. Conversely, methyl groups (electron-donating groups) lower the oxidation potential. nih.gov This tunability allows for the rational design of catalysts for specific applications. However, a notable limitation is the potential instability of ferrocenium cations in solution, which can lead to oxidative decomposition and may require careful control of reaction conditions. nih.gov

Table 1: Examples of Reactions Catalyzed by Ferrocenium Cations as Lewis Acids
ReactionSubstratesCatalystProductReference
Strecker ReactionAldehydes/Ketones, Aromatic Amines, Trimethylsilyl CyanideFerrocenium HexafluorophosphateAmino Nitriles thieme-connect.com
Aminolysis of EpoxidesEpoxides, AminesFerrocenium SaltAmino Alcohols thieme-connect.com
Alcoholysis of EpoxidesEpoxides, AlcoholsFerrocenium TetrafluoroborateAlkoxy Alcohols thieme-connect.com

Ferrocene-based ligands have become indispensable in transition-metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com The ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf) is one of the most well-known and widely used ferrocenyl ligands in this context. mdpi.comwikipedia.org The success of ferrocenyl ligands stems from their unique electronic properties, thermal stability, and the steric bulk they provide, which can promote the crucial reductive elimination step in the catalytic cycle. mdpi.com

Derivatives of 1,1'-dibutylferrocene can be functionalized to create a variety of ligands for different cross-coupling reactions:

Suzuki-Miyaura Coupling : Palladium complexes bearing ferrocenylimine ligands have been shown to be effective catalysts for the coupling of aryl halides with boronic acids. mdpi.comacs.org

Mizoroki-Heck Reaction : These same palladium-ferrocenylimine complexes also demonstrate moderate to good activity in the coupling of aryl halides with olefins. mdpi.com

Negishi Coupling : The ferrocenylzinc intermediate, coupled with various aryl halides in the presence of a palladium catalyst, is a common strategy for functionalizing the ferrocene core or creating complex molecules. torontomu.ca

The ferrocene moiety within the ligand is not merely a passive scaffold; it can influence the catalyst's activity through redox-switchable mechanisms, where the oxidized form of the catalyst may exhibit a higher reaction rate. mdpi.com

Table 2: Application of Ferrocene Ligands in Cross-Coupling Reactions
Reaction NameCatalyst SystemKey Ferrocene Ligand TypeBond FormedReference
Suzuki-Miyaura CouplingPalladium ComplexesFerrocenylimine, Diphosphines (e.g., dppf)C(sp²)–C(sp²) mdpi.comacs.org
Mizoroki-Heck ReactionPalladium ComplexesFerrocenylimineC(sp²)–C(sp²) mdpi.com
Negishi CouplingPalladium ComplexesDiphosphines (e.g., dppf)C(sp²)–C(sp²) torontomu.ca

Ferrocene and its derivatives play multiple roles in polymerization reactions, acting as initiators or as components of sophisticated redox-switchable catalysts. nih.govmdpi.com Ferrocenium-based catalysts are particularly noted in two main categories: radical or cationic initiator catalysis and photopolymerization catalysis. mdpi.com

In the realm of controlled polymerization, ferrocene-based systems have enabled significant advances, particularly in ring-opening polymerization (ROP). nsf.govnih.gov Redox-switchable ROP has emerged as a powerful technique for creating environmentally friendly and biodegradable copolymers. nsf.govacs.org This strategy often employs metal complexes supported by ferrocene-based chelating ligands. nsf.govacs.org The oxidation state of the iron atom in the ferrocene backbone can remotely control the reactivity of the catalytic metal center. nih.govacs.org

This control allows for the sequential polymerization of different monomers. In a highly selective system, the catalyst in its reduced state polymerizes one monomer. A chemical or electrochemical oxidation signal is then applied, switching the catalyst to its oxidized state, which then proceeds to polymerize a second, different monomer. nsf.govnih.gov By timing these redox events, chemists can design and synthesize multiblock copolymers with precisely controlled sequences and block lengths, which directly influences the final material properties. nsf.gov

Redox-switchable catalysis leverages a stimulus—in this case, an oxidizing or reducing agent—to toggle a catalyst between two or more states with different activities or selectivities. wordpress.com Ferrocene derivatives are ideal platforms for this approach due to the robust and reversible nature of the Fc/Fc+ redox couple. mdpi.comwordpress.com Incorporating a ferrocene unit into a ligand framework allows for the electronic properties of a remote catalytic metal center to be altered through oxidation or reduction of the iron atom. acs.orgwordpress.com

This strategy mimics the allosteric control found in natural enzymatic systems, providing temporal control over the catalytic process. wordpress.com Key applications include:

Ring-Opening Polymerization : As discussed previously, this is a major application where the catalyst's state determines which monomer is polymerized, allowing for the creation of block copolymers in a single pot. nsf.govnih.gov

Hydroalkoxylation : A cobalt complex with a ferrocene-based salfen ligand was shown to be active for the hydroalkoxylation of styrene (B11656) derivatives. Upon oxidation of the ferrocene moiety, the catalytic activity was completely shut down and could be restored upon subsequent reduction. mdpi.com

Transfer Hydrogenation : Ruthenium complexes with ferrocenyl-based ligands have been developed as redox-switchable catalysts for the transfer hydrogenation of ketones and imines. scilit.com

The ability to turn catalytic activity "on" and "off" or switch between different reactive pathways is a powerful tool for synthesizing complex molecules and materials that would be difficult to achieve with conventional static catalysts. nsf.govwordpress.com

Chiral ferrocene derivatives are considered privileged ligands in asymmetric catalysis. rsc.org Their effectiveness arises from the unique stereochemical properties of the ferrocene scaffold, including planar chirality, which is a result of non-superimposable mirror images in asymmetrically substituted ferrocenes (e.g., 1,2- or 1,3-disubstituted derivatives). wikipedia.orgacs.orgnih.gov This structural feature, combined with the rigid and bulky nature of the ferrocene unit, allows for the creation of a well-defined chiral environment around a metal center, leading to high enantioselectivity in catalytic reactions. acs.orgnih.gov

The ease of derivatization of the cyclopentadienyl rings makes ferrocene a highly tunable scaffold for creating a vast library of chiral ligands. rsc.orgacs.org Chiral ferrocenyl phosphines, in particular, have found widespread use. wikipedia.org

Notable examples of applications include:

Palladium-Catalyzed Allylic Substitution : Chiral P,N-ligands based on ferrocene have achieved excellent enantioselectivity in allylic alkylation and amination reactions. acs.orgbeilstein-journals.org

Hydrogenation Reactions : Chiral ferrocene diphosphine ligands, such as those in the Josiphos family, are used in industrial-scale asymmetric hydrogenations for the synthesis of pharmaceuticals and agrochemicals. wikipedia.org

Gold-Catalyzed Cycloadditions : Planar chiral 1,3-disubstituted ferrocenyl phosphines have been successfully applied as ligands in gold(I)-catalyzed intramolecular [4+2] cycloadditions, achieving high enantioselectivities. acs.org

The development of new synthetic methods, such as enantioselective C-H activation, continues to expand the toolkit for creating novel planar chiral ferrocene ligands and catalysts. beilstein-journals.orgchinesechemsoc.org

Electrocatalysis using Ferrocene-Based Compounds

Ferrocene and its derivatives are well-known for their stable and reversible redox behavior, making them excellent candidates for applications in electrocatalysis. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple serves as a reliable standard in electrochemical measurements. While specific studies on the electrocatalytic activity of this compound are not extensively documented, the general principles of ferrocene-based electrocatalysis can be extrapolated to this derivative. The butyl substituents on the cyclopentadienyl rings are electron-donating, which can influence the redox potential of the iron center, a key parameter in electrocatalytic applications.

Ferrocene-containing compounds have been investigated as mediators in biosensors and as catalysts in various chemical reactions. Their ability to facilitate electron transfer at electrode surfaces is a critical feature. For instance, ferrocene derivatives have been explored as catalysts in sodium-air batteries, where they can act as soluble redox mediators in the electrolyte, improving the cycling performance of the battery. The introduction of butyl groups in this compound enhances its solubility in non-polar organic solvents, which could be advantageous for its use in electrochemical systems employing organic electrolytes. The electron-donating nature of the butyl groups is expected to lower the redox potential of the Fc/Fc⁺ couple, which could be beneficial for specific catalytic cycles.

Materials Science Applications

The versatility of this compound extends into the realm of materials science, where its incorporation into polymers and thin films can impart novel electronic, optical, and magnetic properties.

The integration of ferrocene units into polymer backbones has been a significant area of research, leading to the development of redox-active and thermally stable materials. While the direct polymerization of this compound itself is not a common approach, it can be functionalized to create monomers suitable for polymerization. For example, the synthesis of ferrocene-containing polyamides and polyesters has been achieved through the polycondensation of 1,1'-ferrocenedicarboxylic acid chloride with various diamines and diols. Conceptually, a dibutyl-substituted version of this monomer could be used to introduce the this compound moiety into polymer chains, enhancing the solubility and processing characteristics of the resulting polymers.

Another approach is the ring-opening polymerization (ROP) of strained nih.govferrocenophanes, which yields high molecular weight poly(ferrocenylsilanes). While this method has not been specifically reported for a dibutyl-substituted ferrocenophane, it represents a potential pathway for the synthesis of polymers containing the this compound unit. The presence of the bulky butyl groups would likely influence the polymerization process and the properties of the final polymer, such as its glass transition temperature and solubility.

Conducting polymers are a class of organic materials that possess electrical conductivity. The properties of these polymers can be tuned by the introduction of various dopants or by chemical modification. The incorporation of ferrocene derivatives into conducting polymers can modulate their electronic and photophysical properties. Ferrocene is an excellent electron donor and can influence the charge transport characteristics of the polymer matrix.

Although direct studies on the use of this compound for this purpose are limited, it is plausible that its introduction into conducting polymer systems, either as a dopant or as a comonomer, would have a significant impact. The electron-rich nature of this compound could enhance the n-type conductivity of certain polymers. Furthermore, the redox activity of the ferrocene unit could be utilized to switch the electronic state of the polymer, leading to applications in sensors, electrochromic devices, and data storage. The bulky butyl groups would also affect the morphology of the polymer, potentially leading to changes in its optical absorption and emission spectra.

The dispersion of organometallic compounds into inert polymer matrices is a common strategy for creating functional composite materials. Polybutadiene (B167195), a synthetic rubber with a flexible backbone, can serve as an excellent host matrix. The integration of this compound into a polybutadiene matrix could lead to materials with interesting properties. Due to its non-polar nature, this compound is expected to be highly compatible with the hydrocarbon environment of polybutadiene, allowing for uniform dispersion.

Such composites could exhibit redox activity, making them potentially useful as modified electrode materials or as sensors. The presence of the ferrocene derivative could also influence the mechanical and thermal properties of the polybutadiene matrix. For example, it might act as a plasticizer or alter the cross-linking behavior of the polymer. The specific interactions between the this compound molecules and the polymer chains would determine the ultimate properties of the composite material.

Chemical Vapor Deposition (CVD) is a versatile technique for the fabrication of thin films. The choice of precursor is critical for the successful deposition of high-quality films. Ferrocene and its derivatives have been widely used as precursors for the CVD of iron-containing thin films, including iron oxides, iron carbides, and carbon nanotubes. The thermal decomposition of the ferrocene precursor in the gas phase leads to the deposition of the desired material on a heated substrate.

This compound, with a boiling point of approximately 162.8°C at 760 mmHg, possesses the requisite volatility to be used as a CVD precursor. The presence of the butyl groups can influence the decomposition temperature and the composition of the resulting film. The thermal decomposition of the butyl chains would contribute to the carbon content of the film, which could be advantageous for the synthesis of iron carbide or carbon-doped iron films. The lower decomposition temperature of the alkyl chains compared to the cyclopentadienyl rings might also allow for a more controlled deposition process at lower temperatures.

Table 1: Physical Properties of Potential Ferrocene-Based CVD Precursors

CompoundBoiling Point (°C)Decomposition Temperature (°C)Potential Film Product
Ferrocene249>500Iron, Iron Oxides, Carbon Nanotubes
This compound 162.8 Not ReportedIron, Iron Carbide, Doped Carbon
1,1'-DiacetylferroceneNot Available (solid)Not ReportedIron Oxides, Carbonaceous materials

A promising area of research involves the use of ferrocene-containing diazides as monomers for the synthesis of novel polymers. Specifically, ferrocene-based diazides have been used in catalyst-free polycycloaddition reactions with tris(3-phenylpropiolate)s to produce hyperbranched poly(phenyltriazolylcarboxylate)s. researchgate.netrsc.org These reactions are typically carried out in a solvent like dimethylformamide at elevated temperatures.

While these studies have not explicitly used a dibutyl-substituted ferrocene diazide, the synthetic route is adaptable. A hypothetical 1,1'-diazidomethyl-dibutylferrocene could be synthesized and polymerized with suitable alkyne-functionalized comonomers. The resulting polymer would contain the this compound moiety, which would be expected to enhance its solubility in organic solvents. These ferrocene-containing hyperbranched polymers are electrochemically active and can serve as precursors to nanostructured magnetic ceramics upon pyrolysis at high temperatures. researchgate.netrsc.org

Table 2: Synthesis and Properties of Ferrocene-Based Hyperbranched Polytriazoles

Monomer 1 (Diazide)Monomer 2 (Trialkyne)Reaction Temperature (°C)Polymer Yield (%)5% Weight Loss Temperature (°C)
Ferrocene-containing diazideTris(4-ethynylphenyl)amine6052.3 - 54.0up to 307
Ferrocene-containing diazideTris(3-phenylpropiolate)100High>375

Data synthesized from multiple sources. nih.govresearchgate.netresearchgate.net

Applications in Molecular Electronics

The unique structure of 1,1'-disubstituted ferrocene derivatives, such as this compound, makes them attractive candidates for applications in molecular electronics. The ferrocene core, with its two cyclopentadienyl rings capable of rotating around the central iron atom, can act as a "foldable ruler" or a flexible "hinge" in molecular-scale devices. nih.govacademie-sciences.fr This conformational flexibility allows for the design of molecular wires that can adjust their length and orientation in response to external stimuli. academie-sciences.fr

Research in this area has focused on synthesizing functionalized 1,1'-dialkynylferrocene derivatives. These molecules are designed with "alligator clips," such as thioacetyl groups, at each end to anchor them to gold surfaces for electronic transport measurements. academie-sciences.fracademie-sciences.fr The rigid dialkynyl structure provides a conductive pathway, while the ferrocene unit introduces the potential for switching and modulation of electrical conductance. nih.gov Studies have shown that inserting a ferrocene unit into a molecular wire can increase its conductance. nih.gov

Theoretical and experimental investigations, including density functional theory (DFT) calculations and scanning tunneling microscopy break junction (STM-BJ) experiments, have been used to understand the geometry and electronic structure of these molecules when assembled on a surface. nih.gov These studies explore how different conformations, such as "hairpin" or fully extended geometries, influence the electronic properties of single-molecule junctions. nih.gov The ability to control the rotation of the cyclopentadienyl rings offers a mechanism to switch the conductance between multiple states, which is a key goal in the development of molecular electronic components. nih.gov The stable and well-defined redox chemistry of the ferrocene core is another key property, making it a valuable building block for creating functional single-molecule and ensemble electronic devices for applications in switching, charge storage, and sensing. nih.govresearchgate.net

Energy-Related Research

Studies on Combustion Catalysts and Fuel Additives

Ferrocene and its derivatives, including alkyl-substituted compounds like this compound, have been extensively studied as combustion catalysts and fuel additives. fpc1.comoduvanchik-him.ru One of their primary applications is to promote the smokeless combustion of fuels by catalyzing the oxidation of soot. fpc1.comresearchgate.net The addition of small concentrations of ferrocene to fuels such as diesel has a significant effect on reducing carbon formation. fpc1.comresearchgate.net

The mechanism of action involves the ferrocene compound decomposing at high temperatures to form iron oxide nanoparticles. researchgate.netmatec-conferences.org These nanoparticles act as heterogeneous catalysts within the combustion chamber, facilitating a more complete burnout of carbonaceous matter and reducing particulate emissions. researchgate.netenergy.gov This catalytic action helps to clean carbon deposits from engine surfaces and can prevent the future buildup of such deposits. researchgate.net

Ferrocene derivatives have also been recognized for their antiknock properties, which can increase the octane (B31449) number of gasoline. oduvanchik-him.ru However, the antiknock mechanism, which slows flame development, is generally considered undesirable for diesel engines where rapid compression-ignition is required. fpc1.com While effective at reducing smoke, some studies suggest that the use of ferrocene as a fuel additive might lead to increased fuel consumption and NOx emissions in certain engine types due to its effect on the combustion process. fpc1.com The table below summarizes the effects of ferrocene-based additives on fuel combustion.

PropertyEffect of Ferrocene-Based AdditiveMechanism
Soot/Smoke ReductionCatalyzes the oxidation of carbon deposits. fpc1.comresearchgate.net
Engine Deposits Reduction/PreventionForms iron oxide layer preventing carbon buildup. researchgate.net
Octane Number (Gasoline) IncreaseActs as an antiknock agent. oduvanchik-him.ru
Fuel Consumption (Diesel) Potential IncreaseAntiknock properties can be deleterious to diesel engine efficiency. fpc1.com
NOx Emissions Potential IncreaseMay result from changes in combustion temperature and fuel-air ratio. fpc1.com

Research on Burn Rate Enhancers in Propellants

In the field of solid rocket propellants, ferrocene derivatives are well-established as highly effective burn rate enhancers. drdo.gov.inicm.edu.pl They are particularly utilized in ammonium (B1175870) perchlorate (B79767) (AP) based composite propellants, which are common in both military and space applications. drdo.gov.inicm.edu.pl Compounds like di-ter-butyl ferrocene, a structural analog of this compound, have demonstrated superior performance in increasing the propellant burn rate compared to traditional catalysts like iron(III) oxide (Fe₂O₃). drdo.gov.in

However, the use of simple ferrocene derivatives can present challenges, such as migration to the propellant surface and oxidation during storage. drdo.gov.inicm.edu.pl To overcome these issues, research has focused on developing ferrocene-containing polymers or binders, like Butacene®, which chemically incorporate the ferrocene moiety into the polymer backbone. icm.edu.pldtic.mil This approach prevents migration and ensures the stability of the catalyst within the propellant grain over time. icm.edu.pl The data below illustrates the comparative effectiveness of different ferrocene derivatives as burn rate catalysts.

CatalystPropellant TypeKey Finding
Di-ter-butyl ferrocene AP/HTPB CompositeHigher burn rates compared to n-butyl ferrocene and Fe₂O₃. drdo.gov.in
1,3-diferrocenyl-1-butene (DFB) AP/HTPB CompositeConsidered superior to Fe₂O₃ for improving burn rates. drdo.gov.inicm.edu.pl
n-butyl ferrocene AP/HTPB CompositeEffective, but less so than di-ter-butyl ferrocene. drdo.gov.in
Butacene® (ferrocene-containing binder) AP CompositeRemarkable enhancement in burning rate, especially at low pressures. icm.edu.pldtic.mil

Chemical Sensing and Biosensing

Ferrocene Derivatives as Redox-Active Components in Sensors

The remarkable electrochemical properties of ferrocene and its derivatives make them a cornerstone in the development of chemical sensors and biosensors. mdpi.comrsc.org The core of their function lies in the stable and reversible one-electron redox process, where the neutral ferrocene (Fc) is oxidized to the ferrocenium cation (Fc⁺). mdpi.comacs.org This well-defined electrochemical behavior allows ferrocene-containing molecules to act as highly efficient redox-active centers or mediators in sensor designs. mdpi.comresearchgate.net

In electrochemical sensors, ferrocene derivatives can be incorporated into molecular architectures designed to bind specific analytes, including ions, neutral molecules, or biological macromolecules. mdpi.comacs.org Upon binding of the target analyte, the electronic environment around the ferrocene unit changes, resulting in a measurable shift in its redox potential. mdpi.com This electrochemical signal—be it a change in current or potential—can be precisely measured, allowing for the sensitive and selective quantification of the target substance. nih.gov

The versatility of ferrocene chemistry allows for easy modification of its structure, enabling the synthesis of a wide array of derivatives tailored for specific sensing applications. rsc.orgresearchgate.net For example, receptors containing amide, urea (B33335), or macrocyclic functionalities can be attached to the ferrocene core to achieve selective binding of anions like phosphate (B84403) or chloride. mdpi.com In biosensors, ferrocene derivatives are frequently used as redox mediators to facilitate electron transfer between an enzyme and an electrode surface, enabling the detection of biological molecules such as glucose or glutamate. mdpi.com Nanomaterials are often used as carriers to load large amounts of ferrocene derivatives, amplifying the detection signal for various biomolecules. rsisinternational.org

Sensor ComponentFunctionExamples of Target Analytes
Ferrocene-functionalised polyamine macrocycles Anion recognition through hydrogen bonding. mdpi.comH₂PO₄⁻, ATP²⁻
Ferrocene-functionalised urea receptors Anion binding causing a shift in redox potential. mdpi.comCl⁻, Bz⁻, H₂PO₄⁻
Ferrocene as a redox mediator Facilitates electron transfer between enzyme and electrode. mdpi.comGlutamate, Glucose
Ferrocene-appended chalcone Selective metal ion detection. nih.govCu(II)

Future Research Directions and Outlook

Development of Novel Synthetic Routes to Complex Ferrocene (B1249389) Structures

While the synthesis of simple ferrocene derivatives is well-established, the next frontier lies in the creation of highly complex and multi-substituted ferrocene structures with precisely controlled stereochemistry. biomedpharmajournal.orgresearchgate.net Future work will likely focus on developing more efficient and selective synthetic methodologies. researchgate.net This includes advancing iterative functionalization techniques that allow for the stepwise introduction of various substituents onto one or both cyclopentadienyl (B1206354) rings. core.ac.uk

A significant area of development is the asymmetric synthesis of ferrocene derivatives, which is crucial for applications in enantioselective catalysis. researchgate.net Researchers are exploring novel chiral ligands and catalytic systems to control the planar chirality of substituted ferrocenes. nih.gov Techniques like the halogen 'dance' reaction are being investigated for the asymmetric synthesis of hetero-pentasubstituted ferrocenes, opening the door to molecules with unprecedented complexity and finely tuned electronic and steric properties. core.ac.uk Furthermore, expanding on methods using fulvenes as precursors could provide alternative pathways to heteroannularly disubstituted ferrocenes with diverse functionalities. acs.orgacs.org The development of innovative C-C and C-heteroatom bond formation reactions will also be instrumental in building complex molecular architectures based on the ferrocene scaffold. nih.gov

Advanced Computational Modeling for Predictive Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic and geometric properties of ferrocene compounds. sciensage.inforesearchgate.net Future research will increasingly rely on advanced computational modeling to predict the properties of novel ferrocene derivatives before their synthesis, thereby guiding experimental efforts and accelerating the discovery process. rsc.orgresearchgate.net

These predictive models can accurately calculate key parameters such as HOMO-LUMO energy gaps, redox potentials, and molecular electrostatic potential, which are crucial for designing materials with specific electronic and optical properties. sciensage.inforsc.org Time-dependent DFT (TDDFT) calculations can simulate UV-Vis spectra, aiding in the interpretation of experimental data and understanding electronic transitions. sciensage.inforsc.org Moreover, computational studies can elucidate reaction mechanisms, helping to optimize catalytic cycles and design more efficient redox-switchable catalysts. rsc.orgrsc.org By mapping the chemical space of ferrocene derivatives, researchers can identify promising candidates for applications in catalysis and materials science, reducing the need for extensive trial-and-error synthesis. rsc.org

Exploration of Expanded Catalytic Repertoire

Ferrocene-based ligands have played a significant role in homogeneous catalysis, particularly in cross-coupling reactions and asymmetric hydrogenation. mdpi.comwikipedia.org Future research will aim to expand the catalytic repertoire of ferrocene derivatives by exploring their use in a wider range of chemical transformations. mdpi.com The ability to tune the electronic and steric properties of the ferrocene scaffold by altering substituents—such as the butyl groups in 1,1'-Dibutylferrocene—allows for the fine-tuning of catalyst activity and selectivity. mdpi.comwikipedia.org

The reversible one-electron oxidation of the ferrocene core to the ferrocenium (B1229745) cation is a key feature that will be further exploited in the development of redox-switchable catalysts. rsc.orgmdpi.com These catalysts can have their activity turned "on" or "off" by a chemical or electrochemical stimulus, offering precise control over reaction pathways. rsc.org Research will also focus on the development of multi-ferrocene ligands, which can offer unique coordination environments and cooperative effects in bimetallic catalysis. nih.govacs.org The inherent stability and versatility of ferrocene make it an ideal platform for designing robust and highly efficient catalysts for challenging organic transformations. researchgate.net

Design of Next-Generation Ferrocene-Based Materials

The unique redox activity, stability, and structural versatility of ferrocene make it an exceptional building block for advanced materials. nih.govrsc.org Future research will focus on the rational design and synthesis of next-generation ferrocene-based materials with tailored properties for specific applications. rsc.orgtandfonline.com This includes the development of novel ferrocene-containing polymers, such as polyferrocenes, which exhibit interesting electronic, optical, and magnetic properties. rsc.orgwikipedia.org These polymers are being explored for applications as electroactive materials, coatings for charge dissipation on satellites, and materials with high refractive indices for optical devices. tandfonline.comwikipedia.org

Another promising avenue is the incorporation of ferrocene units into metal-organic frameworks (MOFs) and dendrimers. tandfonline.comresearchgate.net Ferrocene-based MOFs have shown potential in supercapacitor applications due to their inherent redox activity and porous structure. researchgate.net Ferrocene-containing dendrimers are being investigated for their potential in molecular recognition and as precursors for magnetic materials. tandfonline.com The goal is to create "smart" materials whose properties can be switched by external stimuli, such as an electrochemical potential, light, or the presence of a specific analyte. researchgate.net

Integration into Emerging Technologies

The unique properties of ferrocene-based materials make them highly suitable for integration into a variety of emerging technologies. A major area of focus is in energy storage, where ferrocene derivatives are being investigated as potential electrode materials in redox flow batteries and as catalysts in modern fuel cells due to their stable and reversible redox behavior. nih.govrsc.org

In the field of electronics and sensing, ferrocene's distinct electrochemical signature is being harnessed to develop highly sensitive and selective sensors and biosensors. nih.govacs.orgdeakin.edu.au These sensors can detect a wide range of analytes, from metal ions to biological molecules like DNA and glucose. nih.govrsc.org The reversible redox couple of ferrocene can be used to generate a clear electrochemical or optical signal upon binding with a target molecule. nih.gov Furthermore, the potential for ferrocene-based polymers to act as information storage materials, where the Fe(II) and Fe(III) states represent "0" and "1", is an exciting prospect for molecular electronics. rsc.org As synthetic methods become more sophisticated and our understanding of structure-property relationships deepens, ferrocene derivatives are expected to play an increasingly important role in advanced technological applications. biomedpharmajournal.orgresearchgate.net

Q & A

Q. What are the optimized synthetic routes for 1,1'-Dibutylferrocene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves alkylation of ferrocene using butylating agents. Key factors include:

  • Catalyst choice : Use of Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution.
  • Solvent selection : Non-polar solvents (e.g., hexane) favor mono-alkylation, while polar aprotic solvents (e.g., THF) may increase di-substitution.
  • Temperature control : Reactions at 0–25°C reduce side products like 1,3-disubstituted isomers.

Data Example :
In a 1966 study, alkylation under anhydrous HCl in pentane yielded 77% ferrocene, 15% mono-butylferrocene, and 16.5% this compound. IR spectra (1000–1113 cm⁻¹) confirmed cyclopentadienyl ring substitution .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Distinct signals for α- and β-hydrogens on the Cp rings confirm regioselectivity. For example, butyl chain protons appear as multiplet peaks (δ 0.8–1.6 ppm).
  • IR Spectroscopy : Peaks at 1000–1113 cm⁻¹ indicate symmetric Cp ring stretching.
  • Cyclic Voltammetry : A single redox wave (E₁/₂ ≈ 0.5 V vs. Ag/AgCl) confirms electronic communication between Fe centers in derivatives .

Q. How does steric hindrance from butyl groups affect the electrochemical stability of this compound?

Methodological Answer:

  • Experimental Design : Compare redox potentials of this compound with unsubstituted ferrocene. Use cyclic voltammetry in non-aqueous electrolytes (e.g., 0.1 M TBAPF₆ in acetonitrile).
  • Key Finding : Butyl groups increase steric bulk, reducing electron-transfer rates. This is reflected in broader peaks and slight shifts in E₁/₂ values .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict substituent effects on the electronic structure of this compound?

Methodological Answer:

  • DFT Workflow : Optimize geometry using B3LYP/6-31G*, then calculate frontier molecular orbitals (HOMO/LUMO) to assess electron density distribution.
  • Case Study : A 2012 DFT study on diphenylphosphino-ferrocene derivatives showed electron-withdrawing groups lower HOMO energy by 0.3–0.5 eV, aligning with experimental redox data .

Q. What strategies resolve contradictions in reported catalytic activity of this compound derivatives?

Methodological Answer:

  • Data Triangulation : Cross-validate findings using multiple techniques (e.g., XRD for structural confirmation, TGA for thermal stability).
  • Contradiction Analysis Framework :
    • Compare solvent/purity levels across studies.
    • Replicate experiments under standardized conditions (e.g., inert atmosphere).
    • Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassign hypotheses .

Q. How do ligand modifications in this compound impact its application in asymmetric catalysis?

Methodological Answer:

  • Experimental Design : Synthesize chiral derivatives (e.g., with binaphthyl or proline groups) and test enantioselectivity in model reactions (e.g., hydrosilylation).
  • Key Metrics :
    • % ee (enantiomeric excess) via chiral HPLC.
    • TON/TOF (turnover number/frequency) to quantify catalytic efficiency.
  • Reference Study : A 2013 study on ferrocene-phosphine ligands achieved 85% ee in asymmetric hydrogenation, highlighting steric and electronic tuning .

Key Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to minimize oxidation.
  • Characterization : Use complementary techniques (e.g., NMR + X-ray crystallography) for structural elucidation.
  • Data Validation : Cross-check results with peer-reviewed studies and apply FINER criteria to refine research questions .

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1,1'-Dibutylferrocene

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